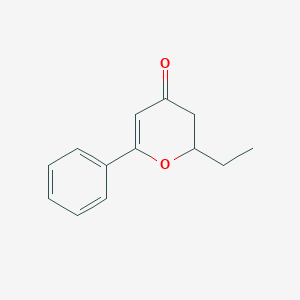![molecular formula C23H18O10 B15158857 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate CAS No. 744209-79-8](/img/structure/B15158857.png)
5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate is a complex organic molecule featuring a benzopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate typically involves the following steps:
Formation of the Benzopyran Core: : This can be achieved via the Pechmann condensation, which involves reacting a phenol with a β-keto ester in the presence of a strong acid like sulfuric acid.
Functional Group Addition: : Introducing acetyloxy groups (acetate esters) requires acylation. For this, acetic anhydride is often used in the presence of a catalyst such as pyridine.
Final Assembly: : Bringing together all functional groups to achieve the desired triyl triacetate structure requires precise stoichiometric control and optimization of reaction conditions like temperature and solvent choice.
Industrial Production Methods
Industrial-scale synthesis may employ continuous flow techniques to ensure consistency and scalability. Techniques like catalytic hydrogenation and automated chromatographic purification are utilized to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: : Can involve agents such as potassium permanganate.
Reduction: : Employing hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic aromatic substitution using nucleophiles like thiolates.
Common Reagents and Conditions
Oxidation: : Potassium dichromate in acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH4).
Substitution: : Base-catalyzed reaction conditions using sodium hydroxide (NaOH).
Major Products Formed
These reactions often yield intermediate compounds such as hydroxyl derivatives, reduced alcohols, or substituted aromatic compounds which can be further utilized in various applications.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: : Serving as a key intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Probes: : Utilized in studying enzyme mechanisms and pathways due to its reactive functional groups.
Medicine
Pharmacological Research:
Industry
Materials Science: : Could be used in the development of novel polymers and materials with specific desired properties.
Mécanisme D'action
The effects exerted by 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate are primarily due to its interaction with molecular targets such as enzymes and receptor sites. The presence of multiple acetyloxy groups enables it to act as a potent ester, participating in enzymatic hydrolysis and altering biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-1-benzopyran-2-yl Compounds: : Featuring variations in functional groups like hydroxyl or methoxy.
Benzopyran Derivatives: : With different substituents on the aromatic ring.
Uniqueness
The unique arrangement of acetyloxy and benzene triyl groups in 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate imparts distinct reactivity and functionality, making it more versatile than its simpler counterparts.
This compound opens exciting possibilities for research and development across several scientific domains, promising innovations in both fundamental and applied sciences.
Propriétés
Numéro CAS |
744209-79-8 |
|---|---|
Formule moléculaire |
C23H18O10 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
[4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-5-yl] acetate |
InChI |
InChI=1S/C23H18O10/c1-11(24)29-17-6-5-7-18-22(17)16(28)10-19(33-18)15-8-20(30-12(2)25)23(32-14(4)27)21(9-15)31-13(3)26/h5-10H,1-4H3 |
Clé InChI |
UDKKEIJWHRVDOI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
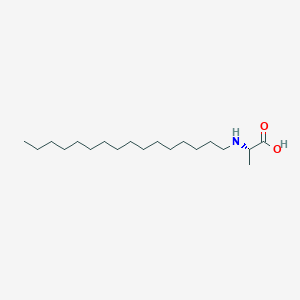
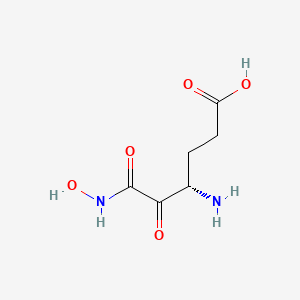
silane](/img/structure/B15158801.png)
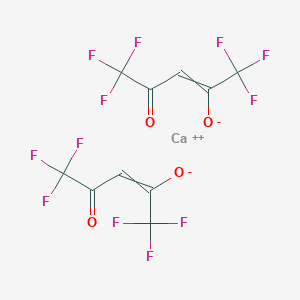

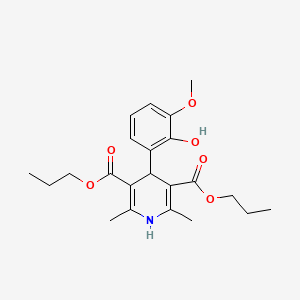
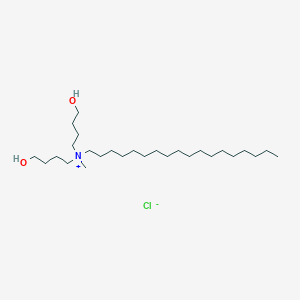
![N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide](/img/structure/B15158833.png)
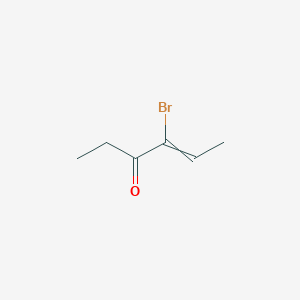
![2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)](/img/structure/B15158845.png)
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)
